molecular formula C14H14O5 B2966760 propan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 873857-47-7

propan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2966760
CAS No.: 873857-47-7
M. Wt: 262.261
InChI Key: GMCKOMWWRKYJGL-UHFFFAOYSA-N
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Description

Propan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a coumarin derivative characterized by a methoxy group at position 8 of the chromene ring and an isopropyl ester at position 3. Coumarins are bicyclic aromatic compounds with a 2H-chromen-2-one core, widely studied for their fluorescence, biological activity, and applications in materials science .

Properties

IUPAC Name

propan-2-yl 8-methoxy-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-8(2)18-13(15)10-7-9-5-4-6-11(17-3)12(9)19-14(10)16/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCKOMWWRKYJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the esterification of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with isopropanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as DNA gyrase and cyclooxygenase (COX), leading to its antimicrobial and anti-inflammatory effects. The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Structural Features

The structural analogs of this compound differ primarily in substituents at positions 3 and 8 (Table 1). Key comparisons include:

  • Cinnamyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate (): Replaces the isopropyl ester with a cinnamyl group, introducing π-conjugation and planar geometry. This enhances fluorescence but reduces solubility in polar solvents .
  • 8-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid (): Substitutes methoxy with ethoxy (position 8) and the ester with a carboxylic acid (position 3). The ethoxy group increases steric hindrance, while the carboxylic acid enables stronger hydrogen bonding .
  • 8-Methoxy-2-oxo-2H-chromene-3-carboxamide (): Replaces the ester with a carboxamide group, facilitating hydrogen bonding and improving crystallinity .
  • 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid (): Features a ketone at position 4 and a phenyl group at position 2, altering electronic properties and π-stacking interactions .

Table 1. Structural and Functional Comparison of Coumarin Derivatives

Compound Name Position 8 Substituent Position 3 Substituent Key Features
Propan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate Methoxy Isopropyl ester Hydrophobic, moderate H-bonding
Cinnamyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate Methoxy Cinnamyl ester Enhanced fluorescence, planar
8-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid Ethoxy Carboxylic acid Strong H-bonding, higher polarity
8-Methoxy-2-oxo-2H-chromene-3-carboxamide Methoxy Carboxamide Improved crystallinity, H-bond donor
3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid Methoxy Carboxylic acid Ketone at C4, phenyl at C2

Physical Properties

  • Melting Points : The isopropyl ester derivative likely has a lower melting point (~150–170°C estimated) compared to carboxylic acid analogs like 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid (197–198°C) due to reduced intermolecular hydrogen bonding .
  • Solubility : The isopropyl ester’s hydrophobicity limits water solubility, whereas carboxamide and carboxylic acid derivatives exhibit higher solubility in polar solvents .

Biological Activity

Propan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, a derivative of chromene, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial properties, potential neuroprotective effects, and other relevant pharmacological activities based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H12O5
  • CAS Number : 2555-20-6

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
AntimicrobialExhibits significant activity against various pathogens.
AntioxidantPotential to scavenge free radicals and reduce oxidative stress.
NeuroprotectiveMay protect neuronal cells from damage.
Anti-inflammatoryDemonstrates properties that could mitigate inflammation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, in vitro evaluations have shown that derivatives of chromene exhibit inhibition against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) :
    • The MIC values for propan-2-yl 8-methoxy derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action :
    • The compound appears to disrupt bacterial cell wall synthesis and inhibit biofilm formation, which is crucial for pathogenicity .

Neuroprotective Effects

The neuroprotective potential of propan-2-yl 8-methoxy derivatives has been explored in models of oxidative stress:

  • Cell Viability Studies :
    • In rat pheochromocytoma (PC12) cells exposed to hydrogen peroxide, treatment with the compound resulted in a significant increase in cell viability, indicating protective effects against oxidative damage .
  • Mechanisms :
    • The proposed mechanisms include the inhibition of β-amyloid aggregation and modulation of antioxidant enzyme activities, which are critical in neurodegenerative diseases like Alzheimer's .

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of several chromene derivatives, including propan-2-yl 8-methoxy derivatives. The results indicated a strong correlation between structural modifications and enhanced antimicrobial activity.

Study 2: Neuroprotection in PC12 Cells

In another study focusing on neuroprotection, researchers treated PC12 cells with varying concentrations of propan-2-yl 8-methoxy derivatives. The findings demonstrated dose-dependent protective effects against oxidative stress-induced apoptosis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for propan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, and how is purification optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution or esterification. For example, analogs like 8-allyl-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide are synthesized via reaction of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with allyl bromide in the presence of K₂CO₃ and DMF . Purification often employs flash column chromatography (silica gel) and recrystallization from acetone to obtain crystals suitable for X-ray diffraction .
  • Key Considerations : Optimizing reaction time, stoichiometry of reagents (e.g., 1.2 equivalents of allyl bromide), and solvent polarity improves yield. Purity is confirmed via melting point analysis and HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks based on coupling patterns and integration. For instance, the 8-methoxy group in coumarin derivatives appears as a singlet near δ 3.8–4.0 ppm, while the ester carbonyl (C=O) resonates at ~δ 165–170 ppm in ¹³C NMR .
  • HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns. Discrepancies >2 ppm between theoretical and observed masses suggest impurities or isotopic anomalies .
    • Validation : Cross-reference spectral data with computational tools (e.g., ACD/Labs or ChemDraw) and published analogs .

Advanced Research Questions

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve the crystal structure, and what challenges arise during refinement?

  • Methodology : Crystals are grown via slow evaporation (e.g., acetone/hexane). Data collection uses a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). SHELXL refines structures via least-squares minimization, with anisotropic displacement parameters for non-H atoms .
  • Challenges :

  • Disorder : Flexible propan-2-yl groups may require split-atom models or restraints.
  • Twinned Data : Use TWINABS for integration or exclude overlapping reflections .
    • Validation : R-factor <0.05 and wR₂ <0.15 indicate reliable refinement. PLATON checks for missed symmetry or voids .

Q. How do hydrogen-bonding networks and graph-set analysis influence molecular packing?

  • Methodology : Hirshfeld surface analysis (CrystalExplorer) identifies intermolecular interactions (e.g., C–H···O, π-π stacking). Graph-set notation (e.g., S(6) for a six-membered ring motif) classifies hydrogen-bond patterns .
  • Case Study : In cinnamyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, C–H···O bonds between methoxy O and adjacent H atoms stabilize a layered packing, while π-π interactions (3.8 Å) between coumarin rings enhance thermal stability .

Q. What experimental strategies are used to evaluate anti-inflammatory activity, and how are structure-activity relationships (SAR) analyzed?

  • Methodology :

  • In Vitro Assays : Measure inhibition of COX-2 or TNF-α in RAW 264.7 macrophages at 10–100 μM concentrations. IC₅₀ values are compared to reference drugs (e.g., indomethacin) .
  • SAR : Substituent effects are tested. For example, electron-withdrawing groups (e.g., 8-methoxy) enhance activity by stabilizing binding to hydrophobic pockets in COX-2 .
    • Data Interpretation : Dose-response curves and molecular docking (AutoDock Vina) correlate activity with steric/electronic features .

Q. How can conflicting NMR or crystallographic data be resolved during structural elucidation?

  • Case Example : If ¹H NMR shows unexpected splitting (e.g., for the propan-2-yl group), verify via:

  • Variable Temperature NMR : Assess rotational barriers of the isopropyl group.
  • DFT Calculations : Compare predicted (Gaussian 09) and observed coupling constants .
    • Crystallographic Conflicts : If unit cell parameters deviate from literature, reindex data or check for pseudosymmetry using PLATON .

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